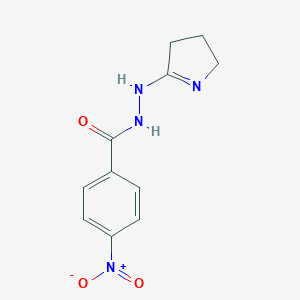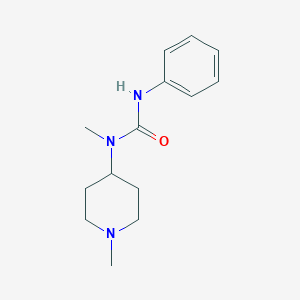![molecular formula C25H33N3O5S B256677 3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)
3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the benzamide class of compounds, which are known for their diverse pharmacological properties. In
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide is not fully understood. However, it is believed to act as a potent agonist at certain serotonin receptors in the brain, which are involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide has a number of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide in lab experiments is its high potency and selectivity for certain serotonin receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide. One possible direction is the development of new drugs based on this compound for the treatment of various neurological disorders. Another direction is the further investigation of the mechanisms underlying its anxiolytic and antidepressant effects. Additionally, this compound could be used as a tool for studying the role of serotonin receptors in various physiological processes.
Méthodes De Synthèse
The synthesis of 3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 6-methyl-3-(4-methylpiperazin-1-yl)benzo[d]thiazol-2(3H)-one in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically completed within a few hours.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Propriétés
Nom du produit |
3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide |
|---|---|
Formule moléculaire |
C25H33N3O5S |
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-[6-methyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H33N3O5S/c1-15-6-7-17-20(12-15)34-24(21(17)25(30)28-10-8-27(2)9-11-28)26-23(29)16-13-18(31-3)22(33-5)19(14-16)32-4/h13-15H,6-12H2,1-5H3,(H,26,29) |
Clé InChI |
ITTSZMLSDSCRGW-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
CC1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-nitrophenyl}propanamide](/img/structure/B256595.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B256597.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)


![4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-2-butenoic acid](/img/structure/B256601.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)
![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256604.png)

![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)

acetate](/img/structure/B256613.png)